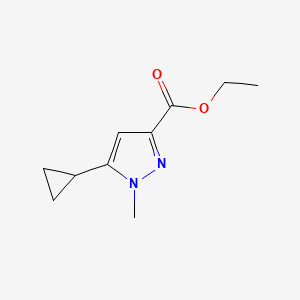

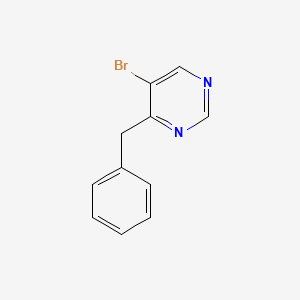

![molecular formula C10H11N3O2 B572804 Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263061-14-8](/img/structure/B572804.png)

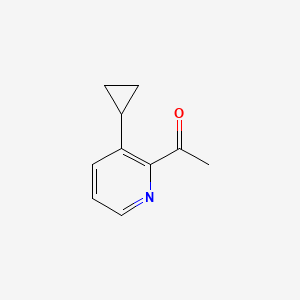

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 1263061-14-8 . It has a molecular weight of 205.22 . It is also known as 2-Methyl-pyrazolo [1,5-a]pyrimidine-6-carboxylic acid ethyl ester .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .

Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate include a molecular weight of 205.22 .

Aplicaciones Científicas De Investigación

Fungicidal Properties

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate exhibits fungicidal activity. When hydrolyzed, it yields the corresponding 2-hydroxypyrazolopyrimidine fungicide. Researchers have explored its efficacy in controlling fungal pathogens such as Erysiphe, Helminthosporium, and Rhynchospium in cereals .

Synthetic Methodology and Fluorescent Probes

Synthesis of Novel Derivatives: Researchers have synthesized a variety of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-A]pyrimidine derivatives. These compounds were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-A]pyrimidine. The regio-controlled Sonogashira-type coupling with terminal alkynes led to diverse derivatives with potential applications .

Fluorescent Probes: A family of pyrazolo[1,5-A]pyrimidines (PPs) has been identified as strategic compounds for optical applications. These PPs exhibit tunable photophysical properties and offer a simpler and greener synthetic methodology compared to other fluorophores. Their potential use in imaging, sensing, and bioanalytical applications is an exciting avenue of research .

Biological Activity Screening

Researchers can explore the compound’s interactions with biological targets using in vitro and in vivo assays. Its potential as a kinase inhibitor, enzyme modulator, or receptor ligand warrants further investigation.

Direcciones Futuras

The future directions for the study of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate and similar compounds involve minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHHOLYDSIIKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

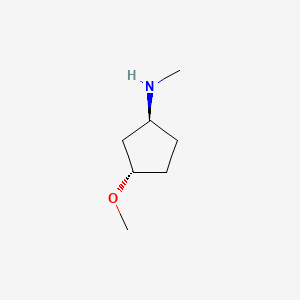

![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)